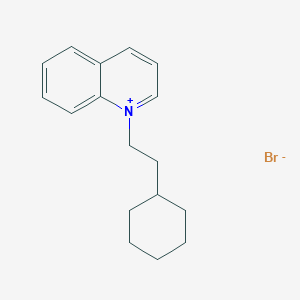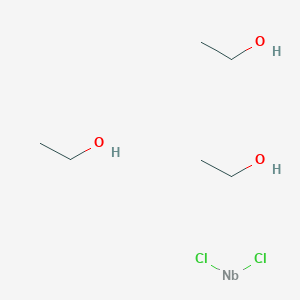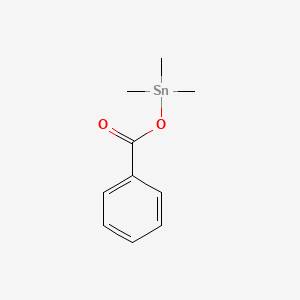
(Benzoyloxy)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzoyloxy)(trimethyl)stannane is an organotin compound characterized by the presence of a benzoyloxy group attached to a trimethylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Benzoyloxy)(trimethyl)stannane can be synthesized through the reaction of benzoyl peroxide with trimethylphenylstannane or tetramethylstannane. The reaction typically involves the use of benzoyl peroxide as an oxidizing agent, which facilitates the formation of the benzoyloxy group . The reaction conditions often require a large excess of the stannane to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory-scale preparations. The use of benzoyl peroxide and stannanes in controlled reaction conditions is likely employed to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzoyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.
Substitution: The benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as benzoyl peroxide.
Reducing agents: Various hydrides and other reducing agents.
Nucleophiles: For substitution reactions, nucleophiles like halides and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
(Benzoyloxy)(trimethyl)stannane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug development and as a biological probe.
Wirkmechanismus
The mechanism of action of (Benzoyloxy)(trimethyl)stannane involves the cleavage of the stannyl-carbon bond through reactions with benzoyl peroxide. This process is primarily driven by the oxidative properties of benzoyl peroxide, which facilitates the formation of the benzoyloxy group . The molecular targets and pathways involved in these reactions are primarily related to the interaction between the stannane and the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphenylstannane: Similar in structure but lacks the benzoyloxy group.
Tetramethylstannane: Another related compound used in similar reactions.
Uniqueness
(Benzoyloxy)(trimethyl)stannane is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
13265-54-8 |
|---|---|
Molekularformel |
C10H14O2Sn |
Molekulargewicht |
284.93 g/mol |
IUPAC-Name |
trimethylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-5H,(H,8,9);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
QFZJUEICJADQEM-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
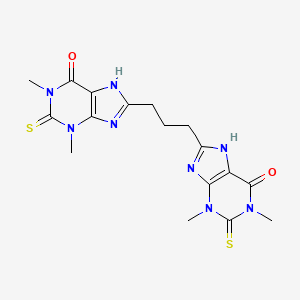
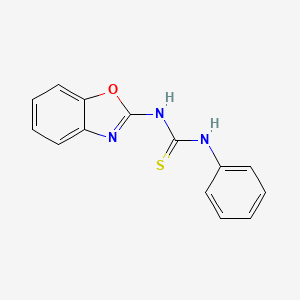


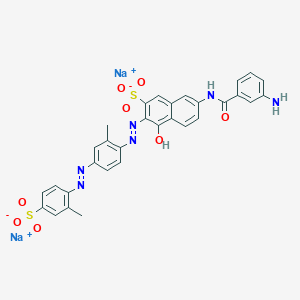
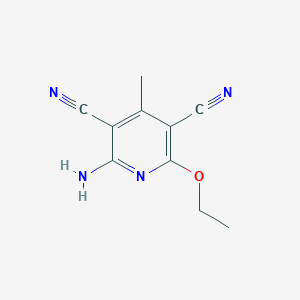
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)

